6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
Description
The compound 6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a structurally complex molecule featuring a quinoline core linked to a piperidine-piperazine hybrid system. Key structural motifs include:
- A quinoline scaffold, known for its bioactivity in medicinal chemistry .
- A piperidine-1-carbonyl group, which enhances solubility and modulates receptor interactions.
- A piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group, contributing to lipophilicity and metabolic stability .
Quinoline derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.
Propriétés
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-quinolin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N5O/c26-21-15-19(25(27,28)29)16-31-23(21)33-12-10-32(11-13-33)20-5-8-34(9-6-20)24(35)18-3-4-22-17(14-18)2-1-7-30-22/h1-4,7,14-16,20H,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCUIUGZLNVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a quinoline core and multiple functional groups, suggest diverse pharmacological applications.
Molecular Structure
The molecular formula for this compound can be represented as . The presence of a trifluoromethyl group and a chloro substituent enhances its reactivity and interaction with biological targets. The compound's structure is pivotal in determining its biological activity, particularly in antibacterial and antiviral applications.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, compounds with similar structures have shown anti-inflammatory and antiviral activities, suggesting a broad therapeutic potential.
Antibacterial Activity
The compound has been evaluated for its ability to inhibit bacterial growth. Studies on related chloropyridazine-piperazine derivatives demonstrated their effectiveness as inhibitors of phosphopantetheinyl transferases (PPTases), crucial enzymes in bacterial metabolism . The inhibition of these enzymes can disrupt bacterial growth, making such compounds promising candidates for new antibiotics.
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | MRSA |
| Similar derivatives | PPTase inhibitor | Bacterial metabolism |
Antiviral and Anti-inflammatory Properties
Pyridazine derivatives have been noted for their antiviral activities, which may extend to the quinoline-based compound under discussion. The structural characteristics that enhance binding to biological targets also contribute to anti-inflammatory effects, making it relevant for therapeutic strategies against inflammatory diseases .
Molecular docking studies provide insights into the mechanism by which this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific enzymes or receptors involved in bacterial metabolism and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-tubercular Activity : Research on substituted piperazine derivatives has shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant potency .
- Cytotoxicity Assessments : Compounds derived from similar structures were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity and favorable safety profiles .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations :
Table 2: Reported Bioactivities of Analogs
Key Gaps :
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Prepare the piperazine-piperidine intermediate by reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity .
- Step 2: Couple the intermediate with a quinoline carbonyl chloride derivative using a coupling agent (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) and confirm purity using column chromatography. Characterize intermediates/final product via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structure validated post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopy: H NMR (δ 7.5–8.5 ppm for quinoline protons; δ 2.5–4.0 ppm for piperazine/piperidine protons), C NMR (carbonyl signals ~170 ppm), and IR (C=O stretch ~1650 cm) .
- Mass Spectrometry: HRMS to confirm molecular ion peaks (e.g., [M+H] for CHClFNO).
- X-ray Crystallography: Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What structural features influence its biological activity?
Methodological Answer: Key features include:
- Quinoline Core: Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- Piperazine-Piperidine Moiety: Enhances solubility and modulates receptor binding .
- Trifluoromethyl Group: Increases lipophilicity (logP) and metabolic stability, as seen in antimalarial quinolines .
Advanced Research Questions
Q. How can computational modeling optimize synthetic pathways?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, predicting energetically favorable pathways .
- Machine Learning: Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for coupling steps .
- Case Study: ICReDD’s hybrid computational-experimental approach reduced optimization time by 40% for similar quinoline derivatives .
Q. How to resolve contradictory spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare H NMR data with structurally analogous compounds (e.g., 3-chloro-4-(piperazin-1-yl)quinoline derivatives) to identify discrepancies .
- Dynamic Effects: Assess tautomerism or solvent-induced shifts using 2D NMR (e.g., NOESY) .
- Impurity Analysis: Employ HPLC-MS to detect by-products; recrystallize in alternative solvents (e.g., ethyl acetate/hexane) to improve purity .
Q. What strategies improve target selectivity in enzyme inhibition assays?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) and test against target enzymes (e.g., PfDHODH for antimalarial activity) .
- Docking Studies: Use AutoDock Vina to predict binding modes; prioritize compounds with hydrogen bonds to key residues (e.g., His185 in PfDHODH) .
- Selectivity Screening: Profile against off-target enzymes (e.g., human kinases) to identify structural determinants of specificity .
Q. How to address low yields in the final coupling step?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial design to test variables: catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent (DMF vs. THF). For example, a central composite design reduced required experiments by 60% while identifying optimal Pd(OAc) loading (2 mol%) .
- By-Product Analysis: Use LC-MS to identify side reactions (e.g., hydrolysis of carbonyl intermediates) and adjust protecting groups (e.g., switch from acetyl to tert-butoxycarbonyl) .
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